2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Medicinal Chemistry Synthetic Chemistry Quality Control

Procure this 2-chloro regioisomer (CAS 30458-68-5) to ensure specific cross-coupling reactivity in Suzuki–Miyaura libraries. The N3-methyl group eliminates tautomeric interference, delivering consistent parallel synthesis outcomes. Distinct from 6‑chloro analogs, this isomer is supplied with full analytical characterization (≥97% purity, InChI Key), enabling GLP‑grade starting material traceability. Accelerate development using a scalable 30‑minute microwave chlorination protocol and access a direct precursor to conformationally restricted PPAR modulators.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 30458-68-5
Cat. No. B1599631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
CAS30458-68-5
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)N=C1Cl
InChIInChI=1S/C7H6ClN3/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3
InChIKeyYPHGAEKALDRGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine: Core Structural and Procurement Profile


2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 30458-68-5) is a chlorinated imidazo[4,5-b]pyridine heterocyclic building block with the molecular formula C7H6ClN3 and a molecular weight of 167.6 g/mol . It exists as a yellow to brown solid with a predicted melting point of 65–67 °C and a boiling point of 321.3±34.0 °C . This compound serves as a key intermediate in the synthesis of kinase inhibitors and PDE-targeting agents for oncology and inflammatory disease research .

Procurement Risk Assessment: Why 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine Cannot Be Substituted by Generic Analogs


Generic substitution of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine with regioisomers (e.g., 6-chloro analogs) or dehalogenated imidazopyridines introduces critical liability in drug discovery campaigns. The 2-chloro substituent dictates cross-coupling reactivity (e.g., Suzuki–Miyaura) and electronic properties, while the N3-methyl group prevents tautomeric interference during functionalization . Substitution with 2-bromo or 2-iodo analogs accelerates oxidative addition but may compromise chemoselectivity in parallel functionalization steps. PDE and kinase inhibitor SAR studies confirm that imidazo[4,5-b]pyridine ring regiochemistry directly modulates target engagement , necessitating strict chemical identity control. The evidence below quantifies why this specific CAS entity is non-fungible.

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine: Quantified Differentiation Evidence Against Comparators


Regioisomeric Purity Advantage Over 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 30458-68-5) is commercially available at 97% purity from Sigma-Aldrich , whereas the regioisomeric analog 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 108847-89-8) is offered by Sigma-Aldrich without any analytical data or purity specification . The 2-chloro regioisomer therefore provides a validated, analytically characterized starting point for medicinal chemistry campaigns, reducing the risk of synthetic failures due to undefined impurities.

Medicinal Chemistry Synthetic Chemistry Quality Control

Synthetic Accessibility via Microwave-Assisted Chlorination

A published procedure for the synthesis of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine from 3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one proceeds with phosphorochloridic acid under microwave irradiation at 125 °C for 30 minutes . This microwave-assisted route offers a significant time reduction compared to conventional thermal chlorination methods for imidazopyridines (typically 4–12 h), directly impacting synthetic throughput.

Process Chemistry Synthetic Methodology Scale-up

Hypoglycemic SAR Context: Conformationally Restricted Rosiglitazone Analog

A series of imidazopyridine thiazolidine-2,4-diones, designed as conformationally restricted analogs of rosiglitazone, were evaluated for hypoglycemic activity. The lead compound 5-[4-(5-methoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-ylmethoxy)benzyl]thiazolidine-2,4-dione (19a) demonstrated in vivo potency in genetically diabetic KK mice . The 2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine scaffold serves as the direct synthetic precursor to this pharmacophore, positioning it as a critical intermediate for next-generation PPARγ-sparing insulin sensitizers.

Metabolic Disease PPAR Agonism Diabetes

Kinase Inhibitor Scaffold: MLK3 and TAM Kinase Targeting

Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Mixed Lineage Kinase 3 (MLK3) and TAM kinases. A series of 3H-imidazo[4,5-b]pyridine derivatives exhibited MLK3 IC50 values of 6–14 nM [1], while 2,6-disubstituted imidazo[4,5-b]pyridines achieved TAM inhibition with IC50 values as low as 0.77 nM and 120- to 900-fold selectivity [2]. The 2-chloro-3-methyl substitution pattern provides a versatile handle for introducing diversity at the 2-position, enabling rapid exploration of kinase SAR.

Oncology Kinase Inhibition MLK3 TAM Kinase

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine: Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Suzuki Coupling for Kinase Inhibitor Libraries

The 2-chloro substituent in 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine serves as an electrophilic cross-coupling partner for Suzuki–Miyaura reactions, enabling rapid diversification of the imidazo[4,5-b]pyridine scaffold. This positions the compound as a privileged intermediate for generating libraries of MLK3 and TAM kinase inhibitors . The high commercial purity (97%) of this regioisomer ensures consistent reaction outcomes in parallel synthesis workflows.

Process Development: Microwave-Assisted Synthesis for Scale-Up

The published 30-minute microwave chlorination protocol from 3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one provides a scalable entry point to this intermediate . Compared to conventional thermal methods requiring 4–12 hours, this accelerated route reduces energy consumption and increases throughput in kilo-lab and pilot plant settings.

Metabolic Disease Research: PPARγ-Sparing Insulin Sensitizers

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is the direct synthetic precursor to conformationally restricted rosiglitazone analogs evaluated for hypoglycemic activity in diabetic KK mice . Procurement of this specific intermediate enables the synthesis of next-generation thiazolidinediones with potential differentiation in PPAR selectivity and reduced adipogenic side effects.

Quality Control and Analytical Reference

The 2-chloro regioisomer (CAS 30458-68-5) is available with defined analytical characterization (97% purity, InChI Key), whereas the 6-chloro analog is offered without analytical data . For laboratories requiring traceable reference standards or validated starting materials for GLP studies, the 2-chloro isomer is the clearly defined procurement choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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